molecular formula C16H19I B1315956 1-(4-Iodophenyl)adamantane CAS No. 98611-00-8

1-(4-Iodophenyl)adamantane

Cat. No. B1315956
CAS RN: 98611-00-8
M. Wt: 338.23 g/mol
InChI Key: DMMVHLXCUOFVFH-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)adamantane is a derivative of adamantane, a class of polycyclic hydrocarbons that have unique physical and chemical properties . It is used in the synthesis of a bimodal (micro/mesoporous) COF by coupling tetrakis-1,3,5,7-(4′-iodophenyl)adamantane with 4,4′-diethynylbiphenyl .


Molecular Structure Analysis

The molecular structure of 1-(4-Iodophenyl)adamantane is characterized by a high degree of symmetry . The phenyl group is eclipsed with one of the adamantane C—C bonds .


Chemical Reactions Analysis

The wide range of radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The remnant palladium catalyst is still accessible and can be valorised in additional catalytic reactions like the hydrogenation of nitrostyrene .


Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .

Scientific Research Applications

Drug Delivery Systems

Adamantane derivatives are widely applied in the design and synthesis of new drug delivery systems. The unique structure of adamantane allows for its incorporation into liposomes, cyclodextrins, and dendrimers, enhancing the delivery of therapeutic agents by improving solubility, stability, and bioavailability .

Surface Recognition Studies

The adamantane moiety is utilized in surface recognition studies due to its ability to interact with various biological surfaces. This interaction can be crucial for the development of diagnostic tools and targeted therapies .

Antimicrobial Activity

Recent research indicates that adamantane derivatives can influence biofilm formation of various bacteria such as E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus. Their antimicrobial activity is attributed to membranotropic activity, which could lead to new treatments for resistant bacterial infections .

Medicinal Chemistry

In medicinal chemistry, adamantane derivatives are valued for their structural uniqueness which contributes to biological activity. They are used in the development of new medications with potential applications in treating a range of diseases .

Catalyst Development

Adamantane derivatives serve as components in catalysts due to their stable framework. This stability can enhance catalytic reactions in chemical processes, leading to more efficient and selective synthesis .

Nanomaterials

The robust structure of adamantane makes it suitable for use in nanomaterials. Its derivatives can be used to create materials with specific properties for use in electronics, coatings, and other advanced materials .

Future Directions

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new possibilities for the development of novel methods for their preparation and to the polymerization reactions .

properties

IUPAC Name

1-(4-iodophenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19I/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMVHLXCUOFVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571921
Record name 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98611-00-8
Record name 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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